

Structural Basis of Ires-C11 Interaction with c-MYC IRES: A Technical Guide

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Compound of Interest

Compound Name: *Ires-C11*
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Introduction

The c-MYC proto-oncogene is a master regulator of cellular proliferation, growth, and apoptosis. Its dysregulation is a hallmark of many human cancers. Translation of c-MYC mRNA can occur via a cap-independent mechanism mediated by an Internal Ribosome Entry Site (IRES) located in its 5' untranslated region (UTR).[1][2] This allows for sustained c-MYC protein production under conditions where cap-dependent translation is suppressed, such as cellular stress. The c-MYC IRES is therefore a compelling target for anti-cancer therapeutic development.

Ires-C11 is a small molecule inhibitor that specifically targets the c-MYC IRES-mediated translation.[3][4] Mechanistic studies have revealed that **Ires-C11** does not interact directly with the c-MYC IRES RNA. Instead, it targets a critical IRES trans-acting factor (ITAF), heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1).[3][5] By binding to hnRNP A1, **Ires-C11** allosterically inhibits the interaction between hnRNP A1 and the c-MYC IRES, thereby repressing translation.[5] This technical guide provides a detailed overview of the structural

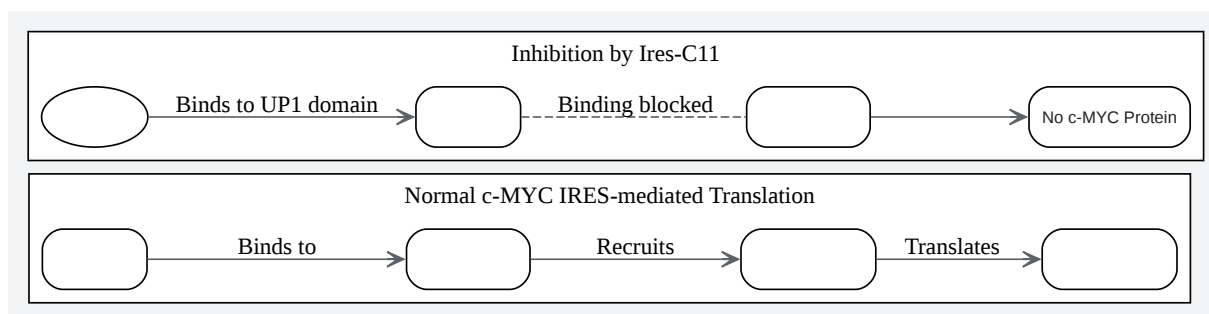
basis of this interaction, methodologies for its characterization, and the current understanding of the underlying molecular mechanisms.

Mechanism of Action of Ires-C11

The inhibitory action of **Ires-C11** is not through direct binding to the c-MYC IRES but rather through its interaction with the essential ITAF, hnRNP A1. Specifically, **Ires-C11** has been shown to bind within the N-terminal tandem RNA Recognition Motifs (RRMs) of hnRNP A1, a domain also known as the UP1 fragment.[5] This binding event prevents hnRNP A1 from productively engaging with the c-MYC IRES, a necessary step for the recruitment of the ribosomal machinery and initiation of translation.

The interaction between hnRNP A1 and the c-MYC IRES is a critical node for translational control of c-MYC. The ability of **Ires-C11** to disrupt this specific protein-RNA interaction highlights a promising strategy for the targeted inhibition of oncogene expression.

Diagram of the Inhibitory Mechanism of **Ires-C11**



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Caption: Mechanism of **Ires-C11** inhibition of c-MYC IRES-mediated translation.

Quantitative Data

While the qualitative mechanism of **Ires-C11** action is established, specific quantitative data for the binding affinity between **Ires-C11** and hnRNP A1, and the dissociation constant of the

hnRNP A1-c-MYC IRES complex in the presence and absence of the inhibitor, are not extensively available in the public domain. Such data is crucial for a comprehensive understanding of the inhibitor's potency and for guiding further drug development efforts. The following table outlines the key quantitative parameters that are essential for characterizing this ternary system.

Interaction	Parameter	Typical Experimental Method	Significance
Ires-C11 ↔ hnRNP A1 (UP1)	Binding Affinity (Kd)	Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR)	Quantifies the potency of the inhibitor for its direct target. A lower Kd indicates a higher affinity.
hnRNP A1 (UP1) ↔ c-MYC IRES	Binding Affinity (Kd)	Electrophoretic Mobility Shift Assay (EMSA), FP, ITC, SPR	Establishes the baseline affinity of the ITAF for the IRES RNA.
Ires-C11 + hnRNP A1 + c-MYC IRES	IC50	In vitro translation assays, Luciferase reporter assays	Measures the functional concentration of Ires-C11 required to inhibit c-MYC IRES activity by 50%.

Experimental Protocols

Detailed characterization of the **Ires-C11** interaction with the c-MYC IRES machinery requires a combination of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

In Vitro Transcription and Purification of c-MYC IRES RNA

Objective: To produce high-purity c-MYC IRES RNA for use in binding and functional assays.

Methodology:

- **Template Preparation:** A DNA template corresponding to the human c-MYC IRES (approximately 408 nucleotides upstream of the start codon) is generated by PCR or synthesized commercially. The template should include a T7 RNA polymerase promoter at the 5' end.
- **In Vitro Transcription:** The c-MYC IRES RNA is synthesized using a commercially available T7 RNA polymerase kit. The reaction typically contains the DNA template, T7 RNA polymerase, ribonucleoside triphosphates (NTPs), and a transcription buffer. For specific applications, labeled NTPs (e.g., biotinylated or fluorescently tagged) can be incorporated.
- **DNase Treatment:** Following transcription, the DNA template is removed by treatment with RNase-free DNase.
- **Purification:** The transcribed RNA is purified using denaturing polyacrylamide gel electrophoresis (PAGE) or size-exclusion chromatography to ensure homogeneity and remove unincorporated NTPs and enzymes.[6]
- **Quality Control:** The purity and integrity of the RNA are assessed by denaturing PAGE and spectrophotometry (A260/A280 ratio).

Expression and Purification of hnRNP A1 (UP1 Domain)

Objective: To produce recombinant hnRNP A1 UP1 domain for structural and binding studies.

Methodology:

- **Cloning:** The cDNA encoding the human hnRNP A1 UP1 domain (amino acids 1-196) is cloned into a suitable bacterial expression vector, often with a purification tag such as a hexahistidine (His6) or glutathione S-transferase (GST) tag.
- **Expression:** The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β -D-1-thiogalactopyranoside (IPTG).

- **Lysis:** Bacterial cells are harvested and lysed by sonication or high-pressure homogenization in a buffer containing protease inhibitors.
- **Affinity Chromatography:** The tagged UP1 protein is purified from the clarified cell lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins or glutathione resin for GST-tagged proteins).
- **Tag Cleavage (Optional):** If required, the purification tag is removed by enzymatic cleavage (e.g., with thrombin or TEV protease).
- **Further Purification:** The protein is further purified by ion-exchange and/or size-exclusion chromatography to achieve high purity.
- **Quality Control:** The purity of the recombinant UP1 protein is assessed by SDS-PAGE, and its identity can be confirmed by Western blotting or mass spectrometry.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters (K_d , ΔH , ΔS) of the **Ires-C11** binding to the hnRNP A1 UP1 domain.

Methodology:

- **Sample Preparation:** Purified hnRNP A1 UP1 protein is dialyzed extensively against the desired assay buffer. **Ires-C11** is dissolved in the same buffer.
- **ITC Experiment:** The UP1 protein solution is placed in the sample cell of the ITC instrument, and the **Ires-C11** solution is loaded into the injection syringe.
- **Titration:** A series of small injections of **Ires-C11** are made into the protein solution. The heat change associated with each injection is measured.
- **Data Analysis:** The resulting binding isotherm is fitted to a suitable binding model to extract the dissociation constant (K_d), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The entropy change (ΔS) can then be calculated.

Fluorescence Polarization (FP) Assay

Objective: To determine the binding affinity of **Ires-C11** for the hnRNP A1 UP1 domain in a high-throughput format.

Methodology:

- Probe Design: A fluorescently labeled peptide or small molecule that binds to the same site on hnRNP A1 as **Ires-C11** is required as a probe.
- Assay Setup: In a microplate format, a constant concentration of the fluorescent probe and hnRNP A1 UP1 are mixed.
- Competition: Increasing concentrations of unlabeled **Ires-C11** are added to the wells.
- Measurement: The fluorescence polarization of the samples is measured. As **Ires-C11** displaces the fluorescent probe from hnRNP A1, the polarization value will decrease.
- Data Analysis: The data are plotted as fluorescence polarization versus the concentration of **Ires-C11**, and the IC50 value is determined. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.

NMR Chemical Shift Perturbation (CSP) Mapping

Objective: To identify the binding site of **Ires-C11** on the hnRNP A1 UP1 domain at an amino acid resolution.

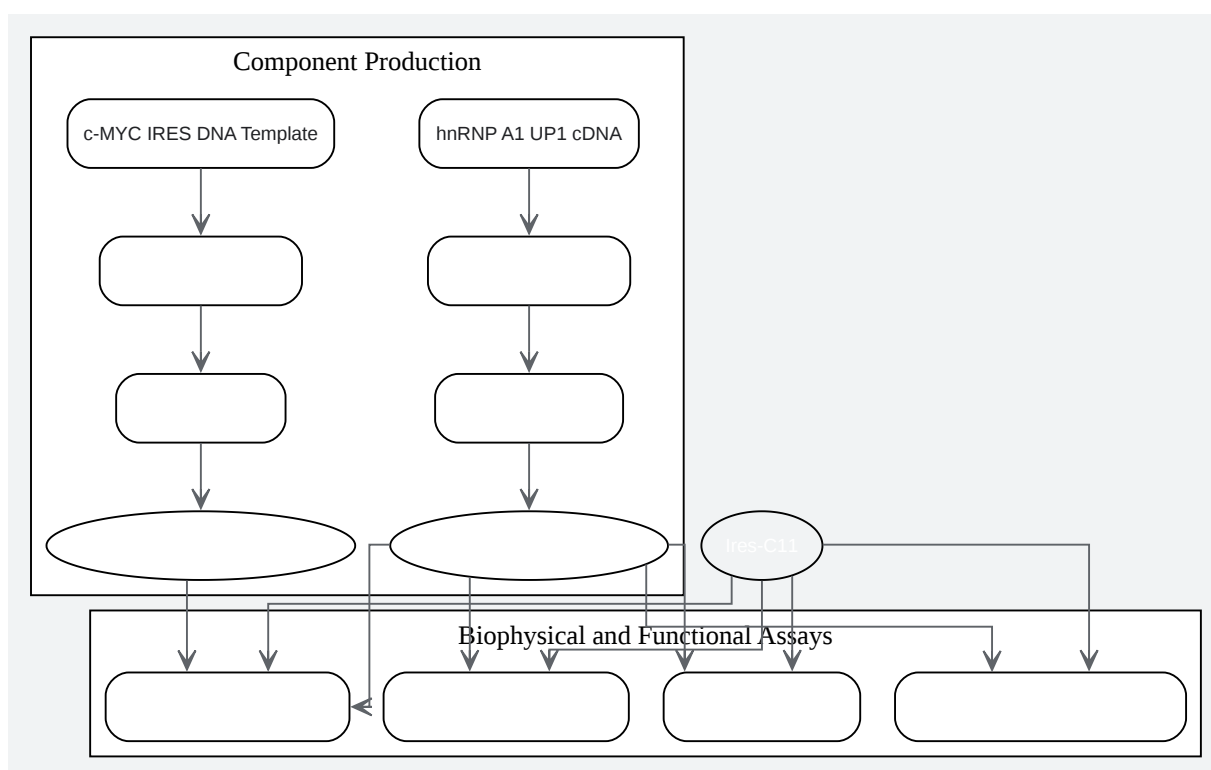
Methodology:

- Sample Preparation: Uniformly 15N-labeled hnRNP A1 UP1 is produced by growing the expression host in a minimal medium containing 15NH4Cl as the sole nitrogen source.
- NMR Spectroscopy: A series of 1H-15N HSQC spectra of the 15N-labeled UP1 are recorded in the absence and presence of increasing concentrations of **Ires-C11**.
- Data Analysis: The chemical shifts of the backbone amide protons and nitrogens are monitored. Residues that experience significant chemical shift changes upon addition of **Ires-C11** are identified as being part of or near the binding site.^{[7][8]} The magnitude of the chemical shift perturbation can be plotted against the residue number to visualize the binding interface.

Signaling Pathways and Logical Relationships

The inhibition of c-MYC IRES-mediated translation by **Ires-C11** has downstream consequences on cellular signaling pathways that are dependent on c-MYC expression. The following diagrams illustrate the experimental workflow for characterizing the interaction and the logical relationship of the key molecular players.

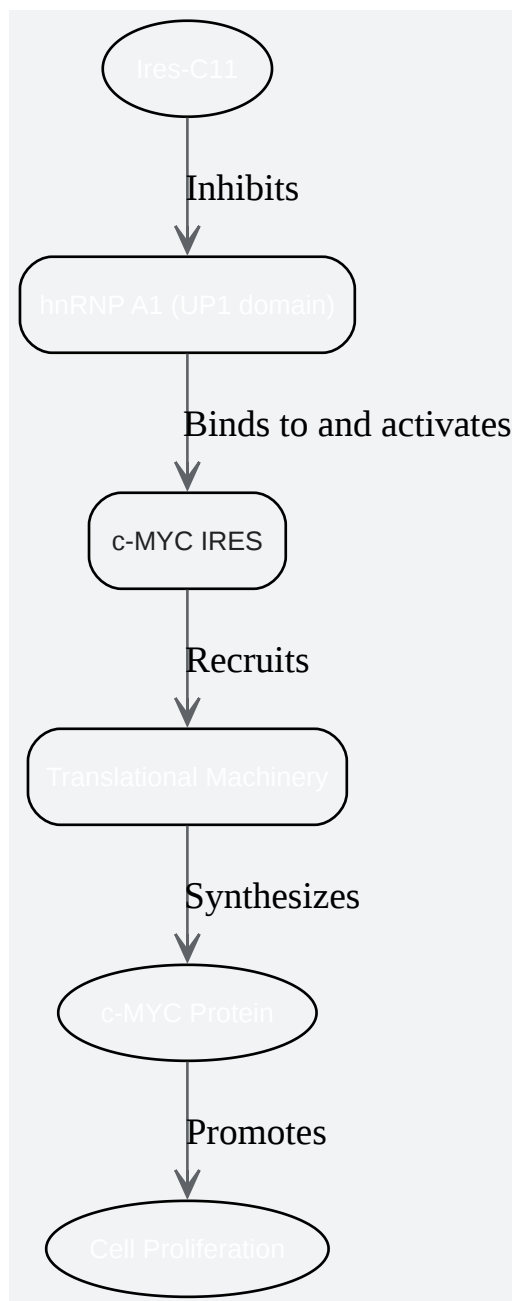
Experimental Workflow for Characterizing **Ires-C11** Interaction



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Caption: Workflow for producing components and assaying the **Ires-C11** interaction.

Logical Relationship of Molecular Interactions



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